molecular formula C10H9BrN2 B178427 4-Bromo-1-methyl-5-phenyl-1H-pyrazole CAS No. 105994-77-2

4-Bromo-1-methyl-5-phenyl-1H-pyrazole

Cat. No.: B178427
CAS No.: 105994-77-2
M. Wt: 237.1 g/mol
InChI Key: UUUUUDBHEZCADX-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole typically involves the reaction of 1-phenyl-3-methyl-1H-pyrazole with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-5-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-5-phenyl-1H-pyrazole .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and phenyl groups makes it a versatile intermediate for further chemical modifications .

Biological Activity

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention for its potential biological activities. The unique substitution pattern of this compound, particularly the presence of a bromine atom at the 4-position and a phenyl group at the 5-position, suggests enhanced reactivity and biological potential. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

The molecular formula of this compound is C9H8BrN3C_9H_8BrN_3, with a molecular weight of approximately 226.08 g/mol. Its structure can be represented as follows:

4 Bromo 1 methyl 5 phenyl 1H pyrazole\text{4 Bromo 1 methyl 5 phenyl 1H pyrazole}

Research indicates that pyrazole derivatives like this compound interact with various biological targets. These compounds often exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The mode of action typically involves binding to the active site of these enzymes, which can lead to anti-inflammatory effects.

Anti-inflammatory Activity

Several studies have documented the anti-inflammatory properties of pyrazole derivatives. For instance, a series of synthesized pyrazole compounds demonstrated significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .

CompoundCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index
Compound A0.020.042.00
Compound B0.030.051.67
4-Bromo-1-methyl-5-phenyl 0.01 0.03 3.00

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains. For example, derivatives with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Study on Anti-inflammatory Effects

A study conducted by Abdellatif et al. synthesized a new series of pyrazole derivatives, including this compound, and evaluated their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that these compounds significantly reduced edema compared to control groups, demonstrating their potential as anti-inflammatory agents .

Neurotoxicity Assessment

Another investigation focused on the neurotoxic effects of related pyrazoles on acetylcholinesterase activity in brain tissues. The findings suggested that certain derivatives could influence oxidative stress markers and cholinergic signaling pathways, raising concerns about their neurotoxic potential .

Pharmacokinetics

The pharmacokinetic profile of pyrazoles suggests high gastrointestinal absorption and blood-brain barrier permeability, making them suitable candidates for therapeutic applications in treating inflammation and possibly neurodegenerative diseases .

Properties

IUPAC Name

4-bromo-1-methyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUUUDBHEZCADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383699
Record name 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105994-77-2
Record name 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of isomers, 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole (1.0 g, 6.3 mmol) and NBS (1.1 g, 6.3 mmol) are combined in acetonitrile (25 ml), stirred and heated to 70° C. for 1 hr. The solution is concentrated and the crude product is purified by chromatography using a hexane-ethyl acetate gradient (100% hexane to 25% ethyl acetate in hexane) to elute 4-bromo-1-methyl-3-phenyl-1H-pyrazole (504 mg, 34% yield) and 4-bromo-1-methyl-5-phenyl-1H-pyrazole (295 mg, 20% yield), respectively:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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